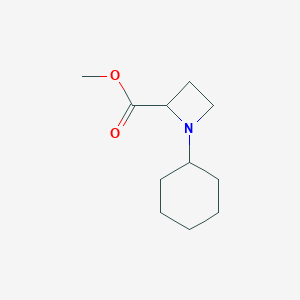

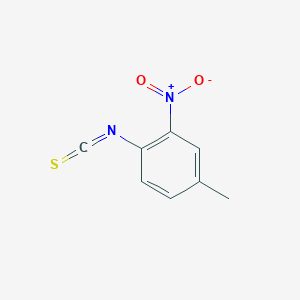

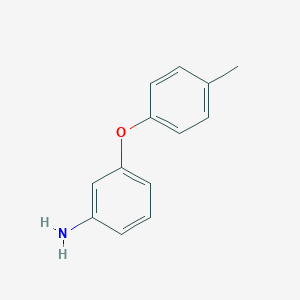

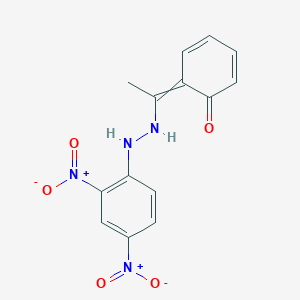

4-Methyl-2-nitrophenyl isothiocyanate

説明

4-Methyl-2-nitrophenyl isothiocyanate is a chemical compound that has been studied in various contexts, including its synthesis and potential applications in pharmacology and as an anthelmintic agent. While the provided papers do not directly discuss 4-Methyl-2-nitrophenyl isothiocyanate, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical and physical nature of isothiocyanates and nitrophenyl derivatives.

Synthesis Analysis

The synthesis of isothiocyanate derivatives, including those with nitrophenyl groups, has been explored in the literature. For instance, an efficient and mild protocol for the synthesis of isothiocyanate derivatives was developed, which was successfully applied to the synthesis of the anthelmintic drug 4-isothiocyanato-4'-nitrodiphenyl ether and its analogs . This suggests that similar methods could potentially be adapted for the synthesis of 4-Methyl-2-nitrophenyl isothiocyanate.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the molecular structures of various nitrophenyl compounds, providing insights into their conformation and intramolecular interactions . These studies highlight the importance of molecular geometry and the presence of functional groups, such as nitro and isothiocyanate, which can influence the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of nitrophenyl derivatives has been studied in various chemical reactions. For example, the photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines has been investigated, revealing the role of electron transfer and the formation of intermediates . Additionally, isothioureas have been used to catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions . These studies provide a foundation for understanding the types of chemical reactions that 4-Methyl-2-nitrophenyl isothiocyanate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl and isothiocyanate compounds have been characterized through various spectroscopic and computational methods. For instance, quantum mechanical calculations have been performed to understand the spectroscopic properties and molecular structure of a 5-nitrothiophene derivative . Structure-activity relationship studies of isothiocyanates have also been conducted to identify features associated with their inhibitory potency in biological systems . These analyses are crucial for predicting the behavior of 4-Methyl-2-nitrophenyl isothiocyanate in different environments and its potential biological activity.

科学的研究の応用

Chemical Synthesis and Characterization

- Synthesis of Triazole Derivatives : 4-Methyl-2-nitrophenyl isothiocyanate is involved in the synthesis of various chemical compounds. For instance, 4-nitro benzoyl isothiocyanate was used to synthesize 5-(4-nitrophenyl)-l-phenyl IH-1,2,4-triazole-3(2H)-thione and its derivatives, which were then screened for antibacterial and antifungal activities (Gondhani et al., 2013).

Catalysis and Chemical Reactions

- Catalysis in Transesterification : Arylaminothiocarbonylpyridinium salts, derived from the reaction of 4-nitrophenyl isothiocyanate, showed effectiveness as organocatalysts for transesterification reactions of methyl carboxylates and alcohols. This highlights the potential of 4-Methyl-2-nitrophenyl isothiocyanate derivatives in facilitating important chemical transformations (Ishihara et al., 2008).

Environmental and Analytical Chemistry

- Biodegradation and Environmental Remediation : Compounds related to 4-Methyl-2-nitrophenyl isothiocyanate, like 3-Methyl-4-nitrophenol, have been studied for their environmental impact, particularly in the context of biodegradation by specific bacterial strains. This research is crucial for understanding the environmental fate of these compounds and for developing strategies for bioremediation (Bhushan et al., 2000).

Biosensing and Detection Technologies

- Biosensor Development for Pesticide Detection : Research has been conducted on the development of biosensors using nanoparticles and lipase enzymes for the sensitive detection of pesticides like methyl parathion. This research demonstrates the potential of 4-Methyl-2-nitrophenyl isothiocyanate and its derivatives in the field of biosensing and environmental monitoring (Ma et al., 2018).

Pharmacological and Biological Studies

- Antimicrobial Activity : Isothiocyanate derivatives, including those related to 4-Methyl-2-nitrophenyl isothiocyanate, have been synthesized and tested for their antimicrobial activity against various plant pathogens. These studies contribute to the understanding of the biological activities of these compounds and their potential use in agricultural and pharmacological applications (Tang et al., 2018).

Safety And Hazards

特性

IUPAC Name |

1-isothiocyanato-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQUTWSUXWDJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170088 | |

| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-nitrophenyl isothiocyanate | |

CAS RN |

17614-74-3 | |

| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17614-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)